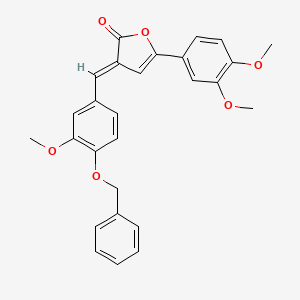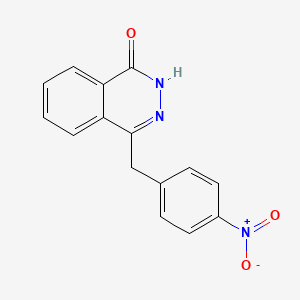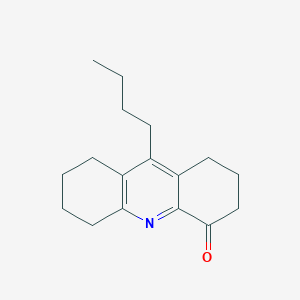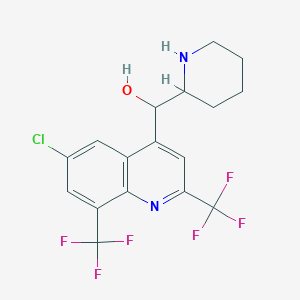
3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a furanone core, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one typically involves several key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzyloxy-3-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with a suitable furanone precursor under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of catalysts can enhance the reaction efficiency and selectivity, making the process more cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity is of interest. Studies may focus on its interactions with biological molecules and its effects on cellular processes.
Medicine
The compound’s structural features make it a candidate for drug development. Researchers investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
作用机制
The mechanism by which 3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s methoxy and benzyloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
相似化合物的比较
Similar Compounds
- 3-(4-Methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one
- 3-(4-Benzyloxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one
Uniqueness
Compared to similar compounds, 3-(4-(Benzyloxy)-3-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)furan-2(3H)-one is unique due to the presence of both benzyloxy and methoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and allows for a broader range of chemical transformations and applications.
属性
分子式 |
C27H24O6 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
(3E)-5-(3,4-dimethoxyphenyl)-3-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C27H24O6/c1-29-22-12-10-20(15-26(22)31-3)24-16-21(27(28)33-24)13-19-9-11-23(25(14-19)30-2)32-17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3/b21-13+ |
InChI 键 |
GGVCXOUKAXNJKR-FYJGNVAPSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/C(=O)O2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)O2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)




![3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione](/img/structure/B12905226.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)
![6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12905239.png)

![Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-](/img/structure/B12905246.png)

![5-Amino-2-{[(1H-pyrrol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905255.png)
![Methyl {[(propan-2-yl)oxy]methyl}carbamate](/img/structure/B12905258.png)
![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)
